(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Scientific Research Applications
Synthesis and Structural Exploration
The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, related to the queried chemical, was synthesized and structurally characterized. The study involved antiproliferative activity assessment and characterization using various spectroscopic techniques, including IR, 1H NMR, and LC-MS, complemented by X-ray diffraction studies (Prasad et al., 2018).
Antibacterial Properties
Piperazinyl oxazolidinone antibacterial agents, which include a morpholine derivative linezolid and a piperazine derivative eperezolid, were investigated. This study explored the antibacterial properties of a series of piperazinyl oxazolidinones, focusing on their efficacy against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).
Antinociceptive Activity
A series of 3-pyridazinones carrying morpholino, arylpiperidino, and arylpiperazino moieties were synthesized and evaluated for antinociceptive activity. The study found that certain compounds in this series, specifically those with a 4-fluorophenyl piperazine moiety, showed significant antinociceptive activity, surpassing that of aspirin in the test model (Gokçe et al., 2001).
Glucan Synthase Inhibitors
Research into pyridazinone derivatives as novel β-1,3-glucan synthase inhibitors highlighted the compound 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one. This compound and its analogs were identified as potent inhibitors, showing significant antifungal activity against strains like Candida glabrata and Candida albicans (Zhou et al., 2011).
Synthesis of Heterocyclic Systems
The synthesis of heterocyclic systems, including 1,2,4-Triazole derivatives, involved reactions with various primary amines, leading to compounds with potential antimicrobial activities. Some of these compounds included morpholine or methyl piperazine as amine components (Bektaş et al., 2007).
Synthesis of Dihydropyrimidinone Derivatives
Research into the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties explored the reactions of enaminones with urea and different substituted benzaldehydes. These derivatives were synthesized efficiently and yielded compounds with potential biological significance (Bhat et al., 2018).
Properties
IUPAC Name |
(4-methylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-16-2-4-17(5-3-16)20(26)25-10-8-23(9-11-25)18-6-7-19(22-21-18)24-12-14-27-15-13-24/h2-7H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMDRWVSHOUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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